molecular formula C9H12N2O2 B2503526 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1439896-61-3

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2503526
CAS No.: 1439896-61-3
M. Wt: 180.207
InChI Key: PQFSBOOTPMIKFP-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid (CAS 1439896-61-3) is a versatile chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound belongs to the imidazole-4-carboxylic acid family, a class of nitrogen-containing heterocycles known for their prevalence in biologically active molecules . Its molecular formula is C9H12N2O2, and it has a molecular weight of 180.20 g/mol . The core research value of this compound lies in its role as a critical synthetic intermediate for the development of novel therapeutics. Scientific investigations have demonstrated that 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives exhibit potent inhibitory activity against the HIV-1 integrase (IN)-LEDGF/p75 protein-protein interaction . This interaction is a validated therapeutic target for a new class of antiretroviral agents known as allosteric integrase inhibitors (ALLINIs) or LEDGINs . These inhibitors work by binding to the LEDGF/p75 binding site on HIV-1 integrase, inducing aberrant multimerization of the viral protein and ultimately leading to the production of defective virions, representing a mechanism distinct from traditional catalytic site inhibitors . Beyond HIV research, the imidazole-4-carboxylic acid scaffold is a privileged structure in drug discovery, appearing in various investigated compounds, including metabotropic glutamate receptor (mGluR5a) antagonists that have been explored for potential application in neurodegenerative conditions . The carboxylic acid functionality enhances the drug-like properties of these molecules, often contributing significantly to their binding affinity and target selectivity . This product is offered with a purity of ≥98% . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a laboratory chemical, it is classified with the signal word "Warning" and may be harmful if swallowed, in contact with skin, or if inhaled. Researchers should consult the Safety Data Sheet and adhere to standard laboratory safety protocols, including wearing protective gloves, protective clothing, and eye/face protection . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFSBOOTPMIKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Research indicates that compounds structurally related to 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid exhibit antiviral properties. For instance, studies have shown that certain imidazole derivatives can inhibit HIV-1 integrase (IN) activity, which is crucial for viral replication. A notable case study demonstrated that derivatives with similar structural motifs achieved moderate inhibition rates against HIV-1 IN, suggesting a potential pathway for therapeutic development.

Table 1: Antiviral Activity of Imidazole Derivatives

Compound% InhibitionCC50 (µM)
11a50%>200
11b55%158.4
11h45%>200

Receptor Modulation

The compound acts as a selective potentiator for metabotropic glutamate receptor type 2 (mGluR2), which is implicated in various neurological disorders. The modulation of this receptor could lead to new treatments for conditions such as anxiety and depression. The ability to selectively enhance receptor activity while minimizing side effects is critical in drug design.

Case Study : A patent describes methods of using imidazole carboxamide derivatives, including those related to this compound, as mGluR2 potentiators, highlighting their therapeutic potential in treating neurological disorders .

Material Science Applications

The reactivity of the carboxylic acid group allows for the formation of coordination complexes with metal ions, which is valuable in material science. For instance, imidazole-based ligands are used to synthesize coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis and gas storage.

Table 2: Summary of Coordination Chemistry Applications

ApplicationDescription
CatalysisUtilization of metal complexes for catalytic processes
Gas StorageDevelopment of MOFs for hydrogen or carbon dioxide storage

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole-4-carboxylic Acid Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Notes Reference(s)
1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid Cyclobutylmethyl (1) C₉H₁₂N₂O₂ 180.21 Strained aliphatic substituent; potential steric effects
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl (1) C₁₀H₇ClN₂O₂ 222.63 Electron-withdrawing Cl; stored at RT
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid 4-Fluorophenyl (1) C₁₀H₇FN₂O₂ 206.18 High electronegativity of F; may enhance acidity
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl (1) C₁₀H₈N₂O₂ 188.18 Aromatic substituent; planar structure
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride Pyrimidinyl (1) C₈H₈Cl₂N₄O₂ 263.08 Salt form improves solubility; heteroaromatic group
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid 3-Trifluoromethylphenyl (1) C₁₁H₇F₃N₂O₂ 256.18 Strong electron-withdrawing CF₃; HPLC purity 99.89%
2-(1-Aminocyclobutyl)-1H-imidazole-4-carboxylic acid 1-Aminocyclobutyl (2) C₈H₁₁N₃O₂ 181.19 Amino group at position 2; potential for hydrogen bonding

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : Chlorophenyl (Cl) and trifluoromethyl (CF₃) substituents enhance the acidity of the carboxylic acid group due to their electron-withdrawing nature, which stabilizes the deprotonated form. This property is critical for biological activity, such as receptor binding .
  • Steric Effects : The cyclobutylmethyl group in the target compound introduces steric hindrance compared to planar aromatic substituents (e.g., phenyl or pyrimidinyl). This may affect molecular packing in crystals or interactions with biological targets .
  • Solubility : Salt forms, such as the dihydrochloride derivative (CAS 1808532-55-9), improve aqueous solubility, making them more suitable for pharmaceutical formulations .

Stability and Handling

  • The trifluoromethyl derivative (CAS 445302-16-9) exhibits high purity (99.89% by HPLC), suggesting robust synthetic protocols for electron-deficient analogs .

Structural Analogues in Coordination Chemistry

Imidazole-4-carboxylic acids are known to form coordination polymers and metal complexes. For example, 1H-imidazole-4,5-dicarboxylic acid derivatives have been used to construct metal-organic frameworks (MOFs) with applications in catalysis and gas storage. The cyclobutylmethyl substituent in the target compound may influence coordination geometry or ligand flexibility compared to phenyl or pyrimidinyl analogs .

Biological Activity

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid (CBMICA) is a compound that belongs to the imidazole family, which is known for its diverse biological activities. The imidazole ring is a critical structural motif in many biologically active molecules, contributing to their pharmacological profiles. This article explores the biological activity of CBMICA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CBMICA features a cyclobutylmethyl group attached to an imidazole ring with a carboxylic acid functional group. This unique structure may enhance its interaction with biological targets compared to other imidazole derivatives.

Biological Activity Overview

The biological activity of CBMICA can be attributed to the following key properties:

  • Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that CBMICA may exhibit activity against a range of pathogens by disrupting cellular processes.
  • Enzyme Inhibition : The carboxylic acid functional group may facilitate interactions with various enzymes, potentially acting as an inhibitor in metabolic pathways.
  • Signal Modulation : The compound may influence signaling pathways through its interactions with receptors or ion channels.

The specific mechanisms by which CBMICA exerts its biological effects remain under investigation. However, studies on related imidazole compounds indicate several potential mechanisms:

  • Chelation of Metal Ions : Imidazole rings can chelate metal ions, which is crucial for the activity of many metalloenzymes.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as β-lactamases in bacteria, thereby enhancing the efficacy of antibiotics .
  • Receptor Binding : The structural characteristics of CBMICA may allow it to bind selectively to specific receptors, modulating their activity and influencing cellular responses.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of CBMICA and its analogs. Notable findings include:

  • Antibacterial Activity : In one study, derivatives of imidazole-4-carboxylic acid demonstrated potent synergistic effects when combined with existing antibiotics against resistant strains of bacteria . This suggests that CBMICA could be developed as an adjunct therapy for antibiotic resistance.
  • Antiviral Properties : Research into related compounds has shown promising antiviral activity against viruses such as HIV and cowpox virus . The structural modifications in CBMICA could enhance its efficacy against viral targets.
  • Cytotoxicity Studies : Evaluations of cytotoxicity revealed that certain analogs exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for use in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
1H-Imidazole-4-carboxylic acidAntimicrobial10
1H-Imidazole-2-carboxylic acidAntiviral0.35
This compoundCytotoxicity (Cancer Cells)TBDOngoing Research

Q & A

Q. What are the common synthetic routes for 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves:

  • Imidazole Ring Formation : Condensation of glyoxal derivatives with cyclobutylmethylamine under acidic conditions (e.g., using ammonium acetate) .
  • Carboxylic Acid Introduction : Oxidation of a precursor aldehyde or methyl ester using agents like KMnO₄ or Jones reagent.
  • Purification : Techniques include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvents: ethanol/water). Purity is validated via HPLC (>98% purity) or NMR (absence of extraneous peaks) .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutylmethyl attachment (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons) and carboxylic acid functionality (δ ~170 ppm in ¹³C).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : SHELX software for crystal structure refinement, though challenges like twinning may require alternative programs (e.g., OLEX2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphs.
  • Solubility Studies : Use standardized buffers (pH 1–7.4) with HPLC quantification.
  • Cross-Validation : Compare data across orthogonal methods (e.g., NMR purity vs. HPLC). For example, notes missing melting point data, necessitating experimental determination .

Q. What advanced methods are used to study its biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays : Determine IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets like kinases or proteases.
  • Molecular Docking : Use AutoDock Vina to predict binding modes, guided by X-ray structures of homologous targets .

Q. How can crystallographic challenges (e.g., low-resolution data) be addressed during structure refinement?

Methodological Answer:

  • Data Collection : Optimize crystal freezing to reduce disorder.
  • Refinement Strategies : In SHELXL, employ restraints for bond lengths/angles and use TWIN commands for twinned crystals. Validate with R₁ factor (<5%) and residual electron density maps .

Q. What methodologies assess the stereochemical impact of the cyclobutylmethyl group on reactivity?

Methodological Answer:

  • Conformational Analysis : Nuclear Overhauser Effect (NOE) NMR to study spatial proximity of cyclobutyl protons.
  • Computational Modeling : Density Functional Theory (DFT) to calculate energy barriers for cyclobutyl rotation and its effect on carboxylic acid acidity .

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